(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol
CAS No.:
Cat. No.: VC16005964
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
![(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol -](/images/structure/VC16005964.png)
Specification
Molecular Formula | C9H17NO |
---|---|
Molecular Weight | 155.24 g/mol |
IUPAC Name | (4R,5R,9R)-9-aminospiro[4.4]nonan-4-ol |
Standard InChI | InChI=1S/C9H17NO/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8,11H,1-6,10H2/t7-,8-,9-/m1/s1 |
Standard InChI Key | RMPOVHNVHWIJIZ-IWSPIJDZSA-N |
Isomeric SMILES | C1C[C@H]([C@@]2(C1)CCC[C@H]2O)N |
Canonical SMILES | C1CC(C2(C1)CCCC2O)N |
Introduction
Chemical Structure and Stereochemical Configuration
Core Architecture
The spiro[4.4]nonane scaffold consists of two fused cyclohexane rings sharing a single spiro carbon atom. In (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol, the amino (-NH2) and hydroxyl (-OH) groups occupy the 6th and 1st positions, respectively, with all three stereocenters (C1, C5, C6) configured in the R orientation. This spatial arrangement distinguishes it from its (1S,5S,6S) enantiomer, which exhibits mirror-image stereochemistry.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C9H17NO | |
Molecular Weight | 155.24 g/mol | |
IUPAC Name | (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol | Derived from |
CAS Number | Not yet assigned | — |
The compound’s rigidity, imparted by the spirocyclic framework, enhances its utility as a chiral auxiliary or ligand in asymmetric catalysis .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol is documented, analogous routes for its (1S,5S,6S)-enantiomer suggest a multi-step approach:
-
Ketone Formation: Starting from spiro[4.4]nonan-1-one (CAS 289665-71-0), a precursor with a ketone group at C1 .
-
Reductive Amination: Introduction of the amino group via catalytic hydrogenation or borane-mediated reduction, followed by stereoselective amination.
-
Resolution of Enantiomers: Chiral chromatography or enzymatic resolution to isolate the (1R,5R,6R)-isomer .
Table 2: Comparison of Synthetic Intermediates
Compound | Molecular Formula | Role in Synthesis |
---|---|---|
Spiro[4.4]nonan-1-one (CAS 289665-71-0) | C9H15NO | Ketone precursor |
(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol | C9H17NO | Enantiomeric reference |
Purification and Analysis
Purification typically involves recrystallization or silica gel chromatography, with characterization via:
-
NMR Spectroscopy: To confirm stereochemistry and functional groups.
-
X-ray Crystallography: To resolve absolute configuration (if crystals are obtainable) .
Physicochemical Properties
Solubility and Stability
The compound’s amino alcohol structure confers moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in hydrocarbons. Steric hindrance from the spirocyclic system likely enhances thermal stability compared to linear analogs.
Acid-Base Behavior
The amino group (pKa ~9–10) and hydroxyl group (pKa ~15–16) enable pH-dependent reactivity. Protonation at acidic pH enhances water solubility, while deprotonation facilitates nucleophilic reactions.
Table 3: Predicted Physicochemical Parameters
Parameter | Value | Basis |
---|---|---|
LogP (Partition Coefficient) | ~1.9 | Estimated from analog |
PSA (Polar Surface Area) | 43–50 Ų | Calculated for amino alcohols |
Applications in Chemical Research
Asymmetric Synthesis
Spirocyclic amino alcohols are widely employed as chiral auxiliaries. For example, the (1R,5S,6S)-6-(2,2-dimethylpropanamido) derivative facilitates enantioselective Diels-Alder reactions, achieving >95% enantiomeric excess . The (1R,5R,6R)-isomer may exhibit complementary stereodirecting effects.
Challenges and Future Directions
Knowledge Gaps
-
Stereoselective Synthesis: Current methods favor (1S,5S,6S)-isomers; developing R,R,R-selective routes is critical .
-
Biological Profiling: Toxicity, pharmacokinetic, and target-binding studies are lacking.
Industrial Relevance
Scalable synthesis and cost-effective resolution techniques will determine its adoption in pharmaceutical manufacturing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume